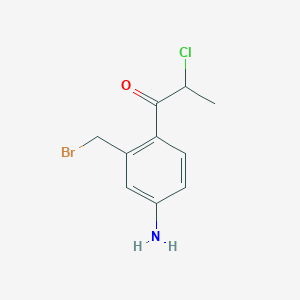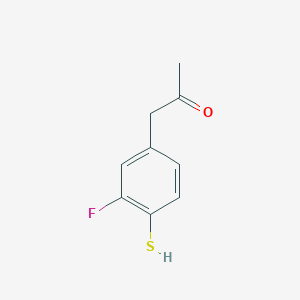![molecular formula C49H56O2 B14050706 12-(Cyclopenta-2,4-dien-1-ylbis(4-methoxyphenyl)methyl)-1,1,4,4,7,7,10,10-octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene](/img/structure/B14050706.png)
12-(Cyclopenta-2,4-dien-1-ylbis(4-methoxyphenyl)methyl)-1,1,4,4,7,7,10,10-octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-(Cyclopenta-2,4-dien-1-ylbis(4-methoxyphenyl)methyl)-1,1,4,4,7,7,10,10-octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene is a complex organic compound with a unique structure that combines cyclopentadienyl, methoxyphenyl, and dibenzofluorene moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 12-(Cyclopenta-2,4-dien-1-ylbis(4-methoxyphenyl)methyl)-1,1,4,4,7,7,10,10-octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene typically involves multiple steps, including the formation of the cyclopentadienyl and methoxyphenyl intermediates, followed by their coupling with the dibenzofluorene core. Common synthetic routes may involve Diels-Alder reactions, Friedel-Crafts alkylation, and other organic transformations under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
12-(Cyclopenta-2,4-dien-1-ylbis(4-methoxyphenyl)methyl)-1,1,4,4,7,7,10,10-octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
12-(Cyclopenta-2,4-dien-1-ylbis(4-methoxyphenyl)methyl)-1,1,4,4,7,7,10,10-octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene has several scientific research applications:
Organic Electronics: This compound can be used as a building block for organic semiconductors and light-emitting diodes (LEDs).
Catalysis: Its unique structure makes it a potential ligand for transition metal catalysts, enhancing their activity and selectivity.
Materials Science: It can be incorporated into polymers and other materials to improve their mechanical and thermal properties
Wirkmechanismus
The mechanism of action of 12-(Cyclopenta-2,4-dien-1-ylbis(4-methoxyphenyl)methyl)-1,1,4,4,7,7,10,10-octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene involves its interaction with molecular targets through various pathways:
Molecular Targets: It can interact with metal centers in catalytic systems, enhancing their reactivity.
Pathways Involved: The compound can participate in electron transfer processes, stabilize reactive intermediates, and facilitate bond formation and cleavage in catalytic cycles
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopenta-2,4-dien-1-yltrimethylsilane: Similar in structure but with different substituents, affecting its reactivity and applications.
Pyridylphenylene Cyclopentadienone: Used in dendrimer synthesis, showcasing different functional properties.
Cyclopenta-2,4-dien-1-yl-4-nitrobenzene: Exhibits acidic behavior, contrasting with the more neutral nature of the target compound.
Uniqueness
12-(Cyclopenta-2,4-dien-1-ylbis(4-methoxyphenyl)methyl)-1,1,4,4,7,7,10,10-octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene stands out due to its combination of cyclopentadienyl, methoxyphenyl, and dibenzofluorene moieties, which confer unique electronic and steric properties, making it suitable for specialized applications in organic electronics, catalysis, and materials science .
Eigenschaften
Molekularformel |
C49H56O2 |
|---|---|
Molekulargewicht |
677.0 g/mol |
IUPAC-Name |
12-[cyclopenta-2,4-dien-1-yl-bis(4-methoxyphenyl)methyl]-5,5,8,8,16,16,19,19-octamethylpentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),10,13,15(20)-hexaene |
InChI |
InChI=1S/C49H56O2/c1-45(2)23-25-47(5,6)42-29-38-36(27-40(42)45)37-28-41-43(48(7,8)26-24-46(41,3)4)30-39(37)44(38)49(31-13-11-12-14-31,32-15-19-34(50-9)20-16-32)33-17-21-35(51-10)22-18-33/h11-22,27-31,44H,23-26H2,1-10H3 |
InChI-Schlüssel |
CNJDPXPEIPUGFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(C2=C1C=C3C(C4=CC5=C(C=C4C3=C2)C(CCC5(C)C)(C)C)C(C6C=CC=C6)(C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



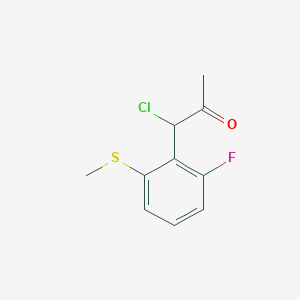

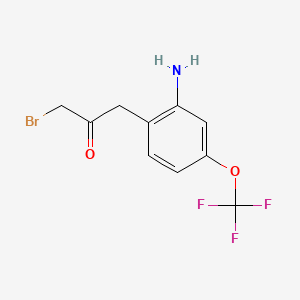
![11-Phenyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-11H-benzo[a]carbazole](/img/structure/B14050650.png)
![2-(2-((4-Carbamimidoylphenylamino)methyl)-7-ethyl-3-methyl-6-(N-(pyridin-2-yl)formamido)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propanoic acid](/img/structure/B14050658.png)
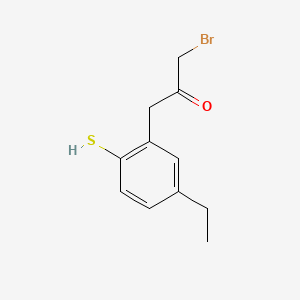
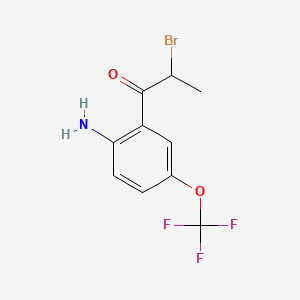

![3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol](/img/structure/B14050676.png)

